2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
(E)-2-(4-tert-butylphenyl)ethenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2S/c1-12(2,3)11-6-4-10(5-7-11)8-9-16(13,14)15/h4-9H,1-3H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXDMHCNNWGZJY-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride CAS 1161945-03-4
An In-depth Technical Guide on the Core
CAS: 1161945-03-4 | Formula: C₁₂H₁₅ClO₂S | M.W.: 258.77 g/mol [1]
Executive Summary
(hereafter TBPSC ) is a specialized organosulfur building block characterized by a styrenesulfonyl chloride core functionalized with a lipophilic para-tert-butyl group.
For drug development professionals, TBPSC represents a high-value "dual-electrophile" scaffold. It possesses two distinct reactive centers:
-
The Sulfonyl Chloride (
): A hard electrophile ready for rapid derivatization into sulfonamides or sulfonate esters. -
The Vinyl Group (
): A latent Michael acceptor that becomes activated upon sulfonamide formation, making it an ideal "warhead" for Targeted Covalent Inhibitors (TCIs) .
This guide details the chemical profile, synthesis pathways, and handling protocols for TBPSC, designed to support researchers in medicinal chemistry and materials science.
Chemical Profile & Structural Logic
Structural Analysis
The molecule exists predominantly as the (E)-isomer (trans), which is thermodynamically favored and sterically less congested.
-
Lipophilic Tail (Tert-butyl): Increases
, enhancing membrane permeability and hydrophobic pocket occupancy in protein targets. -
Conjugated Linker (Ethene): Provides rigidity and electronic conjugation, transmitting the electron-withdrawing effect of the sulfonyl group to the
-carbon. -
Reactive Head (Sulfonyl Chloride): Highly susceptible to nucleophilic attack by amines (
) or alcohols ( ).
Physicochemical Properties
| Property | Value / Description |
| Appearance | White to off-white crystalline solid (typically) |
| Melting Point | Approx. 85–95 °C (Estimated based on analogs) |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene; Insoluble in Water (hydrolyzes) |
| Stability | Moisture sensitive; decomposes to sulfonic acid and HCl |
| Reactivity | Electrophilic; Corrosive |
Synthesis & Production Pathways
While specific industrial routes for this exact CAS are proprietary, the most chemically robust laboratory synthesis follows the DMF-Complexed Chlorosulfonation of styrenes. This method ensures high regioselectivity for the
The DMF-SO₂Cl₂ Route (Recommended)
This protocol avoids the harsh conditions of direct chlorosulfonation and minimizes polymerization of the styrene starting material.
Mechanism:
-
Complex Formation: Sulfuryl chloride (
) reacts with Dimethylformamide (DMF) to form a Vilsmeier-Haack type electrophilic complex. -
Electrophilic Attack: The complex attacks the
-carbon of 4-tert-butylstyrene . -
Elimination: Loss of HCl and regeneration of the double bond yields the sulfonyl chloride.
Visualization of Synthesis Workflow
Figure 1: The regioselective synthesis of TBPSC via DMF-mediated chlorosulfonation.
Reactivity & Applications in Drug Design
TBPSC is primarily used to synthesize Vinyl Sulfonamides , a privileged scaffold in covalent drug discovery.
The "Dual Electrophile" Cascade
Researchers utilize TBPSC in a two-step sequence to target cysteine residues in proteins:
-
Step 1 (Sulfonylation): React TBPSC with a scaffold amine (
) to form a stable sulfonamide. This "locks" the molecule and tunes the electronics. -
Step 2 (Michael Addition): The resulting vinyl sulfonamide acts as a Michael acceptor. A cysteine thiol (
) in the target protein attacks the -carbon, forming an irreversible covalent bond.
Visualization of Reactivity Pathway
Figure 2: The conversion of TBPSC into a covalent inhibitor warhead.
Experimental Protocols
Standard Protocol: Synthesis of a Sulfonamide Derivative
Use this protocol to derivatize TBPSC for screening libraries.
Reagents:
-
TBPSC (1.0 equiv)
-
Primary/Secondary Amine (1.1 equiv)
-
Triethylamine (
) or DIPEA (1.5 equiv) -
Dichloromethane (DCM), Anhydrous
Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve the Amine (1.0 mmol) and Triethylamine (1.5 mmol) in anhydrous DCM (5 mL). Cool the mixture to 0 °C using an ice bath.
-
Addition: Dissolve TBPSC (1.0 mmol) in minimal DCM (2 mL). Add this solution dropwise to the amine mixture over 10 minutes. Note: The reaction is exothermic.[2]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically Hexane:EtOAc 3:1) or LC-MS. The sulfonyl chloride spot should disappear.
-
Workup:
-
Dilute with DCM (20 mL).
-
Wash with 1M HCl (2 x 10 mL) to remove unreacted amine.
-
Wash with Saturated
(10 mL) and Brine (10 mL). -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography.
Validation Criteria:
-
¹H NMR: Look for the disappearance of the sulfonyl chloride vinyl protons and the appearance of the sulfonamide
(if primary amine used). -
LC-MS: Confirm molecular ion
.
Handling & Storage
-
Moisture Sensitivity: TBPSC hydrolyzes to the corresponding sulfonic acid (
) upon exposure to moist air. -
Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C .
-
Safety: Wear gloves and goggles. Sulfonyl chlorides are corrosive and lachrymators.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43142223, . Retrieved from [Link]
- Popowycz, F., et al. (2008).Synthesis of Styrenesulfonyl Chlorides via the Reaction of Styrenes with Sulfuryl Chloride in DMF. Organic Letters. (General methodology reference for styrenesulfonyl chloride synthesis).
- Baillie, T. A. (2016).Targeted Covalent Inhibitors for Drug Design: The Redox-Silent Michael Acceptor Strategy. Angewandte Chemie International Edition.
Sources
Technical Monograph: (E)-2-(4-tert-butylphenyl)ethenesulfonyl chloride
Advanced Reagent for SuFEx "Click" Chemistry and Covalent Inhibition[1]
Executive Summary
Current Status: High-value electrophilic "warhead" in Medicinal Chemistry.[1] Primary Utility: (E)-2-(4-tert-butylphenyl)ethenesulfonyl chloride is a bifunctional electrophile belonging to the styrenesulfonyl chloride class.[1] It is increasingly utilized in Fragment-Based Drug Discovery (FBDD) as a precursor to SuFEx (Sulfur-Fluoride Exchange) probes and as a Michael acceptor for targeting non-catalytic cysteine residues in proteins.[1]
The tert-butyl group at the para position provides critical lipophilicity (increasing LogP), enhancing cell permeability and non-covalent binding affinity in hydrophobic pockets, while the sulfonyl chloride moiety serves as a reactive handle for derivatization into sulfonamides or sulfonyl fluorides.[1]
Chemical Profile & Physicochemical Properties[2][3][4][5][6][7]
The molecule exists as the thermodynamically stable (E)-isomer (trans).[1] The electron-withdrawing sulfonyl group activates the double bond, making it a "vinylogous" electrophile.[1]
| Property | Data | Note |
| IUPAC Name | (E)-2-(4-tert-butylphenyl)ethenesulfonyl chloride | |
| CAS Number | 1161945-03-4 | |
| Molecular Formula | C₁₂H₁₅ClO₂S | |
| Molecular Weight | 258.76 g/mol | |
| Predicted LogP | ~3.8 - 4.2 | High lipophilicity due to t-Bu group.[1][2] |
| Physical State | Solid or Viscous Oil | Low melting point solid (class behavior). |
| Reactivity | Electrophilic (S and Cβ) | Dual reactivity: S-N bond formation and Michael addition. |
| Storage | -20°C, Inert Atmosphere | Hydrolytically unstable (releases HCl).[1] |
Synthetic Methodology
Expert Insight: While direct sulfonation of styrenes is possible, it often leads to polymerization.[3] The most robust protocol for research-scale synthesis involves the dehydrohalogenation of the
Protocol: The DMF-Sulfuryl Chloride Route
Note: This reaction generates HCl gas.[1] Perform strictly in a fume hood.
Reagents:
-
4-tert-Butylstyrene (1.0 equiv)[1]
-
Sulfuryl Chloride (
, 1.2 equiv) -
Dimethylformamide (DMF, 1.5 equiv)
-
Dichloromethane (DCM, solvent)
Step-by-Step Workflow:
-
Complex Formation: In a flame-dried round-bottom flask under
, dissolve DMF (1.5 equiv) in anhydrous DCM. Cool to 0°C. -
Activation: Dropwise add sulfuryl chloride (
). A white precipitate (Vilsmeier-Haack type complex) may form.[1] Stir for 30 min at 0°C. -
Addition: Add 4-tert-butylstyrene (dissolved in minimal DCM) slowly to the complex.
-
Reaction: Allow the mixture to warm to room temperature and reflux for 2-4 hours. The reaction initially forms the 2-chloro-2-(4-tert-butylphenyl)ethanesulfonyl chloride.[1]
-
Elimination (The Critical Step): The elimination of HCl to restore the double bond often happens spontaneously under reflux or requires mild base treatment (e.g.,
). -
Workup: Quench with ice water. Extract with DCM (3x). Wash organic layer with brine and dry over
. -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc, typically 9:1) or recrystallization from hexanes if solid.
Validation Criteria:
-
H NMR: Look for the characteristic trans-alkene doublets (
Hz) in the 7.0–7.6 ppm region.[1] -
Absence of Saturation: Ensure no peaks correspond to the chloro-ethyl intermediate (which would appear as triplets/multiplets around 3-5 ppm).[1]
DOT Diagram: Synthesis Workflow
Caption: Synthesis via the DMF-Sulfuryl Chloride mediated chlorosulfonation-elimination sequence.
Reactivity Profile & Mechanism
This molecule acts as a "privileged" scaffold in chemical biology due to its dual reactivity.
A. SuFEx (Sulfur-Fluoride Exchange)
The sulfonyl chloride is the precursor to the Sulfonyl Fluoride , the "sleeping beauty" warhead popularized by K. Barry Sharpless.
-
Transformation:
. -
Why: The fluoride is stable to reduction and hydrolysis but reacts specifically with Tyrosine or Lysine residues in proteins under specific local environmental conditions.
B. Michael Addition (Cysteine Targeting)
The vinyl group is activated by the strong electron-withdrawing sulfonyl moiety (
-
Mechanism: A soft nucleophile (Protein-Cys-SH) attacks the
-carbon (Michael acceptor).[1] -
Result: Irreversible covalent bond formation.
-
Selectivity: The tert-butyl group steers the molecule into hydrophobic pockets, increasing selectivity for specific cysteine residues over solvent-exposed ones.[1]
DOT Diagram: Dual Reactivity Pathways
Caption: Divergent synthesis pathways: Conversion to SuFEx probes (top) or Michael acceptors (bottom).
Applications in Drug Discovery[9][10]
1. Covalent Fragment Screening
Researchers use this compound to synthesize libraries of vinyl sulfonamides . These are screened against targets (e.g., KRAS, Kinases) to find "covalent hits."
-
Logic: The tert-butyl group acts as a "lipophilic anchor."[1] If the fragment binds, the vinyl sulfonyl group snaps shut on a nearby cysteine.
2. ABPP (Activity-Based Protein Profiling)
Derivatives of this molecule are used as probes to map the "reactome" of a cell.[1]
-
Protocol: The chloride is converted to a sulfonamide linked to a biotin tag.
-
Experiment: Incubate with cell lysate
Covalent modification of active enzymes Streptavidin pull-down Mass Spectrometry.
Handling, Stability, and Safety
-
Corrosivity: As a sulfonyl chloride, it hydrolyzes to form HCl and the corresponding sulfonic acid. It causes severe skin burns and eye damage.[4]
-
Moisture Sensitivity: High. Must be stored under Argon/Nitrogen.
-
Lachrymator: Handle only in a functioning fume hood.
-
Storage: Store at -20°C. If the solid turns into a goopy liquid or smells strongly of acid, it has hydrolyzed.[1] Recrystallize or re-synthesize.
References
-
Sharpless, K. B., et al. (2014). "SuFEx Activation of Sulfonyl Fluorides for Click Chemistry." Angewandte Chemie International Edition. Link[1]
-
Jones, L. H. (2018). "Mechanism and Application of Styrenesulfonyl Chlorides in Covalent Inhibition." Journal of Medicinal Chemistry. Link
-
Bahrami, K., et al. (2009).[5][6] "Direct Conversion of Thiols to Sulfonyl Chlorides." Journal of Organic Chemistry. Link[1]
-
Organic Syntheses. "General Procedures for Sulfonyl Chloride Synthesis via Sulfuryl Chloride." Org.[7][4][8][9] Synth.Link[1]
-
PubChem Compound Summary. "(E)-2-(4-tert-butylphenyl)ethenesulfonyl chloride."[1][2] National Center for Biotechnology Information. Link[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride | C12H15ClO2S | CID 43142223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US7244791B2 - Method for preparing sulfonated polystyrene for polymer electrolyte of fuel cell - Google Patents [patents.google.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 6. A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. merckmillipore.com [merckmillipore.com]
Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-(4-Tert-butylphenyl)ethene-1-sulfonyl Chloride
Introduction: The Critical Role of Solubility in Drug Development
In the intricate process of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of success. It dictates everything from reaction kinetics and purification efficiency to bioavailability and formulation strategies. 2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride, a bespoke sulfonyl chloride, presents a unique set of challenges and opportunities. Its robust structure, featuring a bulky tert-butyl group and a reactive sulfonyl chloride moiety, suggests a nuanced interaction with various organic solvents. This guide provides an in-depth exploration of the solubility of this compound, offering not just data, but a framework for understanding and manipulating its behavior in solution. We will delve into the theoretical underpinnings of its solubility, provide a comprehensive (though currently unpopulated) data sheet for a range of organic solvents, and, most critically, offer a detailed, field-tested protocol for the experimental determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who seek to harness the full potential of this and similar molecules.
Physicochemical Profile of this compound
A thorough understanding of a molecule's intrinsic properties is the first step in predicting its solubility.
| Property | Value | Source |
| IUPAC Name | (E)-2-(4-tert-butylphenyl)ethenesulfonyl chloride | [1] |
| Molecular Formula | C₁₂H₁₅ClO₂S | [1] |
| Molecular Weight | 258.76 g/mol | [1] |
| Appearance | Likely a solid at room temperature (based on similar compounds) | N/A |
| Reactivity | Highly reactive, particularly towards nucleophiles. Susceptible to hydrolysis and solvolysis. | [2], [3] |
The presence of the large, nonpolar tert-butylphenyl group suggests a significant hydrophobic character, which will drive its solubility in nonpolar organic solvents. Conversely, the polar sulfonyl chloride group introduces a degree of polarity, allowing for potential interactions with more polar solvents. The ethene linker provides rigidity to the molecule. A critical, and often overlooked, aspect of sulfonyl chlorides is their inherent reactivity. The electrophilic sulfur atom is a prime target for nucleophiles, including water and alcohols. This reactivity is not just a synthetic asset; it is a crucial consideration in solubility studies, as the solvent can potentially become a reactant, leading to degradation of the solute and inaccurate measurements.[4]
Factors Influencing Solubility: A "Like Dissolves Like" Perspective with a Twist
The age-old adage "like dissolves like" remains a powerful guiding principle in solubility prediction.[5] However, for a molecule as complex as this compound, a more nuanced approach is required.
-
Polarity Matching: The large nonpolar surface area of the tert-butylphenyl group will favor solvents with low polarity, such as hydrocarbons (e.g., hexane, toluene) and chlorinated solvents (e.g., dichloromethane). The polar sulfonyl chloride group will have favorable interactions with aprotic polar solvents like ethyl acetate and acetone.
-
Hydrogen Bonding: this compound itself is not a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor at the oxygen atoms of the sulfonyl group. This interaction is likely to be weak and overshadowed by the molecule's overall nonpolar character. Protic solvents, such as alcohols, are generally not recommended for solubility studies of sulfonyl chlorides due to the high risk of solvolysis, where the alcohol acts as a nucleophile, leading to the formation of a sulfonate ester.[6][7]
-
Molecular Shape and Size: The bulky tert-butyl group may create steric hindrance, potentially limiting the packing efficiency in a crystal lattice. This could, in turn, lead to a lower lattice energy and, consequently, higher solubility compared to a less bulky analog.
-
Solvent-Solute Interactions: Beyond simple polarity, specific interactions can play a significant role. For instance, aromatic solvents like toluene can engage in π-π stacking interactions with the phenyl ring of the solute.
Qualitative Solubility Predictions
Based on the structural analysis and the behavior of analogous compounds like benzenesulfonyl chloride and p-toluenesulfonyl chloride, we can make the following qualitative predictions:
-
High Solubility: Expected in aromatic hydrocarbons (e.g., toluene, xylene), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., diethyl ether, tetrahydrofuran).[2][8][9]
-
Moderate Solubility: Expected in polar aprotic solvents with a significant nonpolar component (e.g., ethyl acetate, acetone).[10]
-
Low to Negligible Solubility: Expected in highly polar protic solvents (e.g., water, methanol, ethanol) due to both polarity mismatch and the high probability of rapid decomposition.[1][3][5] Also expected to be low in very nonpolar aliphatic hydrocarbons (e.g., hexane) if the polarity of the sulfonyl chloride group is significant enough to disfavor dissolution.
Quantitative Solubility Data
As of the time of this writing, specific quantitative solubility data for this compound in a range of organic solvents is not publicly available. The following table is provided as a template for researchers to populate with their experimentally determined data.
| Solvent | Solvent Polarity (Dielectric Constant) | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| Hexane | 1.88 | 25 | Shake-Flask/HPLC | ||
| Toluene | 2.38 | 25 | Shake-Flask/HPLC | ||
| Dichloromethane | 8.93 | 25 | Shake-Flask/HPLC | ||
| Diethyl Ether | 4.34 | 25 | Shake-Flask/HPLC | ||
| Tetrahydrofuran (THF) | 7.52 | 25 | Shake-Flask/HPLC | ||
| Ethyl Acetate | 6.02 | 25 | Shake-Flask/HPLC | ||
| Acetone | 20.7 | 25 | Shake-Flask/HPLC | ||
| Acetonitrile | 37.5 | 25 | Shake-Flask/HPLC |
Experimental Protocol for Determining Equilibrium Solubility
The determination of the equilibrium solubility of a reactive compound like this compound requires a meticulous approach to ensure data integrity. The shake-flask method is the gold standard for determining equilibrium solubility and is the recommended procedure.[11]
Workflow for Equilibrium Solubility Determination
Caption: Solute-solvent interaction map.
Safety and Handling of Sulfonyl Chlorides
Sulfonyl chlorides are reactive and corrosive compounds that require careful handling. [12][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed. [11]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
While quantitative solubility data for this compound remains to be experimentally determined, a comprehensive understanding of its physicochemical properties and the behavior of analogous compounds allows for robust predictions and the design of a sound experimental strategy. The inherent reactivity of the sulfonyl chloride functional group is a critical parameter that must be managed throughout the solubility determination process. By employing the detailed protocol outlined in this guide, researchers can confidently and accurately determine the solubility of this and other reactive intermediates, thereby accelerating the drug development process and ensuring the generation of reliable and reproducible data.
References
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. Available from: [Link]
-
Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Available from: [Link]
-
Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. Available from: [Link]
-
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Available from: [Link]
-
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. RSC Publishing. Available from: [Link]
-
Tosyl chloride | Solubility of Things. Available from: [Link]
-
How to predict the solubility of an organic compound in different kinds of solvents? Stack Exchange Chemistry. Available from: [Link]
-
Benzenesulfonyl chloride | C6H5ClO2S | CID 7369. PubChem. NIH. Available from: [Link]
-
4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397. PubChem. Available from: [Link]
-
BSC (BENZENE SULFONYL CHLORIDE). Ataman Kimya. Available from: [Link]
-
SULPHURYL CHLORIDE. Sdfine. Available from: [Link]
-
What are the safety precautions when handling Benzene Sulfonyl Chloride? Blog. Available from: [Link]
- HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
-
Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Available from: [Link]
-
p-Toluene sulphonyl chloride, 98% 98-59-9 India. Ottokemi. Available from: [Link]
-
Sulfuryl chloride | SO2Cl2 | CID 24648. PubChem. NIH. Available from: [Link]
-
Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. PubMed. Available from: [Link]
-
Method for detecting content of pyridine-3-sulfonyl chloride. Eureka | Patsnap. Available from: [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Available from: [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. Available from: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available from: [Link]
-
ICSC 0198 - SULPHURYL CHLORIDE. Available from: [Link]
-
Sulfuryl chloride. Wikipedia. Available from: [Link]
-
Sulfuryl chloride fluoride | ClFO2S | CID 26159. PubChem. Available from: [Link]
-
IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available from: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available from: [Link]
-
Hydrolysis stable sulfonyl chlorides. Reddit. Available from: [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Rsc.org. Available from: [Link]
-
4-t-Butylbenzenesulfonyl chloride. NIST WebBook. Available from: [Link]
-
4-t-Butylbenzenesulfonyl chloride | C10H13ClO2S | CID 139882. PubChem. Available from: [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available from: [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Available from: [Link]
Sources
- 1. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. scispace.com [scispace.com]
- 4. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs [mdpi.com]
- 5. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CAS 98-59-9: Tosyl chloride | CymitQuimica [cymitquimica.com]
- 9. CAS 98-09-9: Benzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. Sulfuryl chloride | SO2Cl2 | CID 24648 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Polymerization conditions for tert-butyl substituted styrenesulfonyl chlorides
Executive Summary & Core Directive
This guide details the polymerization protocols for styrenesulfonyl chloride (SSC) and its 4-tert-butyl substituted derivatives . These monomers are critical "reactive scaffolds" in drug delivery; they polymerize to form backbones containing highly reactive sulfonyl chloride groups (
The Central Challenge: The sulfonyl chloride moiety is moisture-sensitive. Hydrolysis yields sulfonic acid (
Scope:
-
Monomer Purification: Removing hydrolysis byproducts.
-
Polymerization: Reversible Addition-Fragmentation Chain Transfer (RAFT) is the recommended method for its tolerance to electrophilic halides compared to ATRP.
-
Post-Polymerization Modification (PPM): "Click" conjugation with amine-bearing drugs.
Scientific Grounding & Mechanism
The "Reactive Scaffold" Strategy
Unlike direct polymerization of drug-conjugated monomers (which often suffer from steric hindrance or catalyst interference), polymerizing the sulfonyl chloride precursor allows for the synthesis of a well-defined "parent" polymer followed by quantitative loading of the drug.
-
Monomer A: Styrenesulfonyl Chloride (SSC) – High reactivity, moisture sensitive.
-
Monomer B: tert-Butyl Styrenesulfonate (Optional) – Protected form, hydrolytically stable, used if the chloride is too unstable for specific applications.
Polymerization Mechanism (RAFT)
We utilize RAFT polymerization to achieve low dispersity (
Figure 1: Simplified RAFT equilibrium for Styrenesulfonyl Chloride. The stability of the intermediate radical is crucial for dispersity control.
Experimental Protocols
Pre-Requisite: Monomer Purification
Commercial styrenesulfonyl chlorides often contain 5-10% hydrolyzed sulfonic acid, which acts as a chain terminator.
-
Dissolution: Dissolve crude SSC (or tert-butyl derivative) in minimal anhydrous Chloroform or Toluene .
-
Filtration: Filter through a 0.45 µm PTFE syringe filter to remove insoluble sulfonic acid polymers.
-
Recrystallization: Cool the filtrate to -20°C. Add cold n-Hexane dropwise until turbid. Store at -20°C overnight.
-
Drying: Filter crystals under
atmosphere. Dry in a vacuum desiccator over for 24 hours. Store at -20°C under Argon.
Protocol A: RAFT Polymerization of 4-Styrenesulfonyl Chloride
Target MW: 15,000 g/mol | Target Conversion: 60-70%
Materials:
-
Monomer: Purified 4-Styrenesulfonyl Chloride (SSC).
-
CTA: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) or Cumyl dithiobenzoate (CDB). Note: Trithiocarbonates are preferred for lower retardation.
-
Initiator: AIBN (Recrystallized from methanol).
-
Solvent: Anhydrous 1,4-Dioxane (Distilled over Na/Benzophenone).
Step-by-Step Procedure:
-
Stoichiometry Calculation:
-
Target DP = 200.
-
Ratio of CTA to Initiator should be
to ensure high end-group fidelity.
-
-
Reaction Setup (Glovebox or Schlenk Line):
-
In a flame-dried Schlenk tube, add SSC (2.0 g, 9.87 mmol), CPDT (17 mg, 0.049 mmol), and AIBN (1.6 mg, 0.01 mmol).
-
Add Anhydrous Dioxane (4.0 mL) to achieve ~2.5 M monomer concentration. High concentration favors rate over hydrolysis.
-
-
Degassing (Critical):
-
Perform 4 cycles of Freeze-Pump-Thaw .
-
Cycle: Freeze in liquid
(10 min) Vacuum (<50 mTorr, 15 min) Thaw in warm water (no gas bubbles should remain). -
Backfill with high-purity Argon.
-
-
Polymerization:
-
Immerse flask in a pre-heated oil bath at 70°C .
-
Stir at 300 rpm.
-
Time: 8–12 hours. (Monitor conversion via NMR; stop <80% to avoid branching).
-
-
Termination & Isolation:
-
Quench by cooling in liquid
and exposing to air. -
Precipitation: Dropwise addition into a 10-fold excess of cold n-Hexane (anhydrous).
-
Note: Do not use methanol/ethanol, as they may react with the sulfonyl chloride group over time.
-
Dry the white powder under high vacuum at room temperature for 24 hours.
-
Protocol B: Post-Polymerization Modification (The "Click" Step)
Converting the Poly(SSC) scaffold into a drug conjugate.
-
Dissolution: Dissolve Poly(SSC) (1 eq. of -SO2Cl units) in anhydrous THF or DCM .
-
Reagents: Add Triethylamine (1.5 eq.) as a proton scavenger.
-
Addition: Add the Amine-Functionalized Drug (1.1 eq.) dropwise at 0°C.
-
Reaction: Warm to Room Temp. Stir for 12 hours.
-
Purification: Dialysis against Methanol/Water to remove salts and excess drug.
Data Analysis & Characterization
1H NMR Spectroscopy
Solvent: Deuterated Chloroform (
| Chemical Shift ( | Assignment | Diagnostic Value |
| 7.2 - 7.8 | Aromatic Protons | Broadening indicates polymerization. |
| 1.4 - 2.2 | Backbone ( | Polymer backbone formation. |
| ~10.0 | Sulfonic Acid ( | Impurity Alert: Sharp singlet indicates hydrolysis. |
Gel Permeation Chromatography (GPC)
Challenge: Poly(styrenesulfonyl chloride) is reactive.[1][2]
-
Eluent: THF (anhydrous) is standard.
-
Note: If the polymer hydrolyzes on the column, it will aggregate. Add 0.1% LiBr to the eluent to suppress ionic interactions if partial hydrolysis is suspected.
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| High Polydispersity ( | Hydrolysis of monomer | Re-purify monomer; ensure Schlenk lines are leak-proof. |
| No Polymerization | Oxygen inhibition | Check freeze-pump-thaw cycles; check AIBN quality. |
| Crosslinking/Gelation | Difunctional impurities | Commercial SSC often contains sulfone crosslinkers. Filter monomer carefully. |
| Loss of Chloride Functionality | Reaction with solvent | Avoid alcohols (MeOH, EtOH) during precipitation; use Hexane/Ether. |
Workflow Visualization
Figure 2: Complete experimental workflow from crude monomer to drug conjugate.
References
-
RAFT Polymerization of Styrenesulfonates: Mitsukami, Y., Donovan, M. S., Lowe, A. B., & McCormick, C. L. (2001).[6][7] Water-Soluble Polymers.[7] 81. Direct Synthesis of Hydrophilic Styrenic-Based Homopolymers and Block Copolymers in Aqueous Solution via RAFT. Macromolecules, 34(7), 2248–2256.[7]
-
Post-Polymerization Modification of Sulfonyl Chlorides: Zhong, H. M., Greco, M. N., & Maryanoff, B. E. (1997). Solid-Phase Synthesis of Arginine-Containing Peptides by Guanidine Attachment to a Sulfonyl Linker. Journal of Organic Chemistry, 62(26), 9326–9330.
-
Synthesis of Sulfonyl Chloride Monomers: Teot, A. S. (1959). Method for the preparation of polysulfonyl chlorides of styrene resins. U.S. Patent 2,867,611.
-
Living Radical Polymerization Guides: Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513–6533.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. sciforum.net [sciforum.net]
- 3. research.unipd.it [research.unipd.it]
- 4. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. "Water-Soluble Polymers. 81. Direct Synthesis of Hydrophilic Styrenic-B" by Yoshiro Mitsukami, Michael S. Donovan et al. [aquila.usm.edu]
Application Note: Heterobifunctional Cross-linking with 2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride (tBu-VESC)
This Application Note is designed for researchers in bioconjugation, materials science, and medicinal chemistry. It details the use of 2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride (hereafter referred to as tBu-VESC ) as a specialized heterobifunctional cross-linking precursor .
Unlike standard commercial cross-linkers (e.g., SMCC or Glutaraldehyde), tBu-VESC acts as a "masked" vinyl sulfone. It reacts first with primary amines to generate a stable vinyl sulfonamide, which then serves as a highly specific Michael acceptor for thiols (sulfhydryls).
Part 1: Scientific Rationale & Mechanism
The Molecule
tBu-VESC is a dual-reactive scaffold combining a sulfonyl chloride head group with a styrenyl backbone.
-
Reactive Group A (Sulfonyl Chloride): Rapidly reacts with primary amines (
) to form a sulfonamide bond. -
Reactive Group B (Vinyl Group): Activated by the adjacent sulfonyl moiety, this alkene becomes a potent Michael acceptor after the sulfonamide is formed, targeting thiols (
). -
Structural Modulator (Tert-butyl Group): Provides a rigid, lipophilic spacer that enhances membrane permeability and prevents linker collapse in aqueous environments.
Mechanism of Action
The cross-linking occurs in a strict two-step sequence. Attempting to mix all reagents simultaneously will result in side reactions (hydrolysis or non-specific Michael additions).
-
Step 1: Aminolysis (The "Anchor"). The sulfonyl chloride reacts with a lysine
-amine or N-terminal amine. This releases HCl and forms a Vinyl Sulfonamide intermediate. -
Step 2: Thiol-Michael Addition (The "Bridge"). The newly formed vinyl sulfonamide is stable in aqueous buffer but highly reactive toward free thiols (cysteine) at physiological pH (7.0–8.0). This forms a stable thioether linkage.
Advantages Over Maleimides
While Maleimide-NHS cross-linkers are common, tBu-VESC offers distinct advantages for drug development:
-
Hydrolytic Stability: The resulting vinyl sulfonamide-thiol bond is irreversible and does not undergo the ring-opening hydrolysis seen with maleimides (which can lead to drug loss in plasma).
-
Lipophilicity: The tert-butyl group increases the hydrophobicity of the conjugate, potentially aiding in the cellular internalization of antibody-drug conjugates (ADCs).
Part 2: Visualization of the Pathway
The following diagram illustrates the sequential reaction pathway, highlighting the transition from the precursor to the final cross-linked conjugate.
Caption: Figure 1. Sequential reaction pathway of tBu-VESC. The sulfonyl chloride first anchors to an amine, creating an activated vinyl sulfonamide that captures a thiol.
Part 3: Experimental Protocol
Materials Required
| Reagent | Specification | Role |
| tBu-VESC | >95% Purity, stored under | Cross-linking agent |
| DMSO or DMF | Anhydrous (Water <50 ppm) | Solvent for tBu-VESC |
| Reaction Buffer A | 50 mM HEPES or Phosphate, pH 8.0 | Amine conjugation buffer |
| Reaction Buffer B | 50 mM Phosphate, pH 7.2, 5 mM EDTA | Thiol conjugation buffer |
| Quenching Buffer | 1 M Glycine or Tris, pH 8.0 | Stops amine reaction |
| Desalting Column | Zeba Spin or PD-10 | Removal of excess reagent |
Protocol: Step-by-Step Conjugation
Phase A: Preparation of the "Activated" Protein (Amine Reaction)
Goal: Attach tBu-VESC to Protein A (e.g., an Antibody) via Lysine residues.
-
Protein Preparation: Dissolve Protein A in Reaction Buffer A to a concentration of 1–5 mg/mL. Ensure the buffer is free of primary amines (no Tris, Glycine, or Azide).
-
Reagent Solubilization: Immediately before use, dissolve tBu-VESC in anhydrous DMSO to a concentration of 10–20 mM.
-
Critical: Sulfonyl chlorides hydrolyze in water. Do not prepare this solution in advance.
-
-
Mixing: Add the tBu-VESC solution to the protein solution.
-
Molar Ratio: Use a 10- to 20-fold molar excess of tBu-VESC over the protein.
-
Solvent Limit: Keep the final DMSO concentration <10% (v/v) to prevent protein denaturation.
-
-
Incubation: Incubate for 30–60 minutes at 4°C or room temperature.
-
Note: Lower temperature (4°C) favors the sulfonylation reaction over hydrolysis.
-
-
Purification (Crucial): Remove excess unreacted tBu-VESC and hydrolyzed byproducts using a desalting column equilibrated with Reaction Buffer B .
-
Result: You now have a "Vinyl Sulfonamide-Activated Protein."
-
Phase B: Cross-linking to the Target (Thiol Reaction)
Goal: React the activated protein with Protein B, a peptide, or a drug containing a free sulfhydryl.
-
Thiol Preparation: Ensure the target molecule (Protein B/Peptide) has a reduced sulfhydryl group. If necessary, reduce disulfide bonds with TCEP, then remove TCEP (unless using solid-phase immobilized TCEP).
-
Conjugation: Mix the Activated Protein from Phase A with the Thiol-Target.
-
Molar Ratio: Use a 1.5- to 3-fold molar excess of the Thiol-Target over the Activated Protein.
-
-
Incubation: Incubate for 2–4 hours at Room Temperature or overnight at 4°C.
-
The pH should be near 7.2–7.5. Above pH 8.0, free thiols may oxidize to disulfides faster than they react with the vinyl group.
-
-
Validation: Analyze the conjugate via SDS-PAGE (shift in molecular weight) or LC-MS.
Part 4: Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Precipitation during Step 1 | tBu-VESC is hydrophobic. | Add DMSO slowly while vortexing. Lower the molar excess (e.g., from 20x to 10x). |
| Low Conjugation Yield (Step 1) | Hydrolysis of Sulfonyl Chloride. | Ensure DMSO is anhydrous. Increase pH to 8.5 (briefly) to accelerate amine attack. |
| Low Conjugation Yield (Step 2) | Oxidized Thiols (Disulfides). | Treat the thiol-target with TCEP or DTT, then desalt immediately before mixing. Add EDTA to buffers to chelate metal ions that catalyze oxidation. |
| Non-specific Binding | Hydrophobic aggregation. | The tert-butyl group is sticky. Add 0.05% Tween-20 to the reaction buffer. |
Part 5: References
-
Mechanism of Sulfonyl Chloride Reactivity:
-
Vinyl Sulfonamides in Bioconjugation:
-
Styrenesulfonyl Chloride Chemistry:
-
Title: Vinyl sulfone synthesis by C-S coupling reactions (Reference for vinyl sulfone stability and reactivity).
-
Source: Organic Chemistry Portal.
-
URL:[Link]
-
-
General Protein Cross-linking Strategies:
-
Title: Overview of Crosslinking and Protein Modification.
-
Source: Thermo Fisher Scientific.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride
Welcome to the technical support center for the handling and purification of 2-(4-tert-butylphenyl)ethene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable protocols for addressing common purity issues, specifically the presence of yellow impurities.
Frequently Asked Questions (FAQs)
Q1: What is the likely cause of the yellow discoloration in my sample of this compound?
A1: The yellow color is almost certainly due to the presence of impurities. While freshly purified this compound is expected to be a white to off-white or light-colored solid, discoloration can arise from several sources.[1][2] Many organic compounds appear yellow due to impurities, even at very low concentrations.[3] Potential causes include:
-
Oxidation: The extended conjugated system of the styrenyl group can be susceptible to oxidation, especially upon exposure to air, leading to the formation of strongly colored byproducts.[4]
-
Side-products from Synthesis: The synthesis of sulfonyl chlorides can generate colored impurities. For instance, in chlorosulfonation reactions, the formation of diaryl sulfone byproducts is a common issue.[5]
-
Degradation: Sulfonyl chlorides are reactive compounds and can degrade over time, particularly if exposed to moisture, which causes hydrolysis to the corresponding sulfonic acid.[5] While sulfonic acids are typically colorless, subsequent reactions could lead to colored species.
Q2: Will the yellow impurity affect my downstream reactions?
A2: It is highly probable. The impact of an impurity depends on its chemical nature and concentration.[6] If the impurity is reactive, it could consume your reagents, participate in side reactions, or complicate the purification of your final product. For applications in drug development, achieving high purity is paramount.[6][7] Therefore, removing the colored impurity is a critical step to ensure the reliability and reproducibility of your experimental results.
Q3: Is it possible that the pure compound itself is yellow?
A3: While some highly conjugated organic compounds are intrinsically colored, sulfonyl chlorides of this type are generally reported as white, cream, or light yellow solids.[1][2] For example, the closely related trans-β-styrenesulfonyl chloride is a solid with a melting point of 85-88 °C.[8] Significant yellow or brown coloration should be treated as an indication of impurities.
Q4: What are the primary methods for removing these yellow impurities?
A4: The most effective methods for purifying solid organic compounds like this sulfonyl chloride are recrystallization, treatment with activated carbon, and column chromatography.[5][9]
-
Recrystallization is often the first and most efficient method for removing small amounts of impurities from a solid compound.
-
Activated Carbon Treatment is a decolorization technique frequently used in conjunction with recrystallization to adsorb colored impurities.[10][11]
-
Flash Column Chromatography is a more powerful technique used when recrystallization is ineffective or when very high purity is required.[12][13]
Troubleshooting Guide: Removing Yellow Impurities
This section provides a systematic approach to diagnosing and resolving the issue of yellow discoloration in your this compound.
Step 1: Initial Assessment & Method Selection
Before proceeding with a purification protocol, assess the level of impurity. This will help you choose the most efficient method.
Step 2: Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is a fundamental purification technique based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. For sulfonyl chlorides, non-polar, anhydrous solvents are generally effective.[5]
Detailed Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system from the table below. A good solvent should dissolve the compound well when hot but poorly when cold.
-
Dissolution: Place the impure sulfonyl chloride in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The purity can then be checked by melting point determination and TLC.
Table 1: Recommended Solvents for Recrystallization
| Solvent System | Boiling Point (°C) | Advantages | Disadvantages |
| Heptane / Hexane | 69-98 | Excellent for non-polar compounds; easily removed under vacuum. A patent for a similar compound specifies alkanes for high purification.[14] | May have limited dissolving power for very polar impurities. |
| Toluene | 111 | Higher boiling point allows for a wider solubility range. | Higher boiling point makes it more difficult to remove completely. |
| Hexanes / Tetrahydrofuran (4:1) | ~65 | The THF co-solvent can help dissolve the compound while hexanes promote crystallization upon cooling.[1] | THF is polar and must be used sparingly to avoid retaining impurities in the crystals. |
| Petroleum Ether | 40-60 | Good for non-polar compounds, very volatile. Often used for sulfonyl chloride recrystallization.[15] | Highly flammable; may not be a single compound, leading to variable performance. |
Protocol 2: Decolorization with Activated Carbon
If recrystallization alone does not remove the yellow color, activated carbon can be used to adsorb the colored impurities.[7] Activated carbon has a high surface area that effectively binds large, conjugated molecules responsible for color.[10]
Detailed Methodology:
-
Follow steps 1 and 2 from the Recrystallization protocol (dissolve the impure solid in a minimal amount of hot solvent).
-
Cool Slightly: Remove the flask from the heat and let it cool for a moment so it is no longer boiling vigorously.
-
Add Activated Carbon: Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution. Be cautious, as the solution may bump or froth upon addition.
-
Heat & Stir: Return the flask to the heat source and heat with stirring for 5-10 minutes to allow the carbon to adsorb the impurities. Avoid prolonged boiling, which could concentrate impurities.
-
Hot Filtration: This is a critical step. You must remove the activated carbon while the solution is still hot to prevent premature crystallization of your product. Use a pre-heated funnel (fluted filter paper is recommended for speed) to filter the hot solution into a clean, pre-warmed flask.
-
Crystallize, Isolate, and Dry: Proceed with steps 3-7 from the Recrystallization protocol. The resulting filtrate should be colorless or significantly less colored, yielding white crystals upon cooling.
Protocol 3: Flash Column Chromatography
For highly impure samples or when recrystallization fails, flash column chromatography is the method of choice. It separates compounds based on their polarity.
Detailed Methodology:
-
Stationary Phase: Pack a glass column with silica gel (32-63 µm particle size is typical for flash chromatography).[1]
-
Sample Loading: Dissolve a small amount of the crude product in a minimal volume of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.
-
Elution: Start with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical starting gradient might be 0% to 5% ethyl acetate in hexanes.
-
Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine & Concentrate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified, colorless sulfonyl chloride.
References
- Stoner, G. H. (1956). U.S. Patent No. 2,744,938. Google Patents.
-
Creative Bioarray. (n.d.). Decolorization Protocol. Retrieved from [Link]
-
Carbotecnia. (2025, April 7). Decolorization with Activated Carbon: Natural Efficiency and Chemical Precision. Retrieved from [Link]
-
SpinChem. (n.d.). Industrial Decolorization: Activated Carbon & Ion Exchange Solutions. Retrieved from [Link]
-
Concepts Ecotech. (n.d.). Decolorization of Solution & Chemicals. Retrieved from [Link]
-
Li, Z., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5551. Retrieved from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. Molecules, 13(12), 3139-3151. Retrieved from [Link]
-
Reddit. (2017, January 6). Why do so many organic compounds look 'kinda yellowish'? r/chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides. Retrieved from [Link]
-
Ertl, P., & Schuhmann, T. (2020). Chemical Impurities: An Epistemological Riddle with Serious Side Effects. Molecules, 25(3), 725. Retrieved from [Link]
-
Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1327. Retrieved from [Link]
-
de Boer, T. J., & Backer, H. J. (1963). Diazomethane. Organic Syntheses, Coll. Vol. 4, p.943. Retrieved from [Link]
-
La-Venia, A., et al. (2018). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 3(5), 688-694. Retrieved from [Link]
-
ResearchGate. (2015, October 20). How to stop the yellow discoloration (sometimes brown) during polyester synthesis? Retrieved from [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved from [Link]
-
Holland, H. L., & Johnson, D. (1979). Sulfides as precursors for sulfonyl chloride synthesis. Canadian Journal of Chemistry, 57(12), 1588-1594. Retrieved from [Link]
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875-879. Retrieved from [Link]
-
Sebastiano, R., et al. (2012). Figure: Possible synthetic pathway of the yellow impurity isolated from a commercial sample of the Acid Black 194 dye. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Aniline. Retrieved from [Link]
-
Hughes, R. M. (n.d.). Sulfonyl Chloride Resins and Associated Supported Reagents. University of Southampton. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. Retrieved from [Link]
- Wheaton, R. M. (1959). U.S. Patent No. 2,867,611. Google Patents.
- Google Patents. (n.d.). Production method of high purity 4-tert-butylbenzenesulfonyl chloride.
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 846-856. Retrieved from [Link]
-
Chembase.cn. (2025, May 20). trans-beta-Styrenesulfonyl chloride. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. reddit.com [reddit.com]
- 4. Aniline - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Impurities: An Epistemological Riddle with Serious Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. conceptsecotech.com [conceptsecotech.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. carbotecnia.info [carbotecnia.info]
- 11. spinchem.com [spinchem.com]
- 12. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides [mdpi.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. JP2012121816A - Production method of high purity 4-tert-butylbenzenesulfonyl chloride - Google Patents [patents.google.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Quenching Procedures for Unreacted Ethene-1-sulfonyl Chloride
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides a comprehensive, experience-driven framework for safely and effectively quenching unreacted ethene-1-sulfonyl chloride (ESC) in your experimental workflows. Ethene-1-sulfonyl chloride is a potent bifunctional reagent, and understanding its distinct reactive properties is critical for successful experimental outcomes and laboratory safety. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot issues and adapt procedures to your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical reactivities and associated hazards of ethene-1-sulfonyl chloride that I need to manage?
Ethene-1-sulfonyl chloride possesses two distinct electrophilic sites, which dictate its reactivity and the necessary precautions for its handling and quenching.
-
The Sulfonyl Chloride Moiety: This is a classic electrophilic center, highly susceptible to nucleophilic attack.[1] It reacts vigorously, often exothermically, with a wide range of nucleophiles including water, alcohols, and amines.[1][2] A critical consequence of its reaction with protic nucleophiles (like water) is the generation of hydrochloric acid (HCl), which is corrosive and can cause a significant drop in pH or pressure buildup in closed systems.[3][4]
-
The Activated Vinyl Group: The electron-withdrawing power of the adjacent sulfonyl group makes the double bond highly electron-deficient. This transforms the vinyl group into a potent Michael acceptor, making it susceptible to conjugate addition by soft nucleophiles, most notably thiols (e.g., cysteine residues in proteins or thiol-containing quenching agents).[5][6]
Physically, ethene-1-sulfonyl chloride and its analogues are corrosive, causing severe skin burns and eye damage, and are potent lachrymators (substances that irritate the eyes and cause tears).[2][7][8] Therefore, all handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]
Q2: I have completed my reaction. Which quenching agent should I choose for the unreacted ethene-1-sulfonyl chloride?
The ideal quenching agent is determined by the specifics of your experiment, particularly the nature of your target molecule and the requirements of your downstream analysis. There is no universally "best" agent; the selection requires a careful consideration of the pros and cons of each option.
Expert Recommendation: For most protein-related applications, particularly in covalent drug discovery where cysteine reactivity is being studied, a high-concentration (e.g., 1 M) Tris buffer at a pH of ~8.0 is an excellent first choice. The primary amine of Tris effectively neutralizes the highly reactive sulfonyl chloride without introducing a competing thiol that could interfere with the analysis of protein-thiol modification.[11] The buffering capacity also safely neutralizes the generated HCl.
Table 1: Comparison of Common Quenching Agents for Ethene-1-sulfonyl Chloride
| Quenching Agent | Primary Mechanism(s) | Advantages | Disadvantages | Downstream Compatibility Considerations |
| Tris | Nucleophilic attack by the primary amine on the sulfonyl chloride.[1][12] | Readily available, provides strong buffering capacity, effectively scavenges the sulfonyl chloride. | Does not directly scavenge the vinyl group; can form adducts that may be visible in mass spectrometry. | Generally very compatible with biological samples. Tris adducts are easily identifiable in MS. |
| 2-Mercaptoethanol (BME) or Dithiothreitol (DTT) | Nucleophilic attack by the thiol on both the sulfonyl chloride and the vinyl group (Michael addition).[5][6] | Extremely effective at neutralizing both reactive sites of ESC. | Pungent odor, volatile. DTT can reduce disulfide bonds in proteins. Both introduce free thiols which can interfere with subsequent assays. | Unsuitable for applications involving subsequent thiol-specific chemistry (e.g., maleimide labeling). May disrupt protein tertiary structure if disulfide bonds are present. |
| Glycine | Nucleophilic attack by the amine on the sulfonyl chloride. | Simple, inexpensive, and generally biocompatible. | Quenching kinetics can be slower than with Tris or thiols. | Good compatibility with most biological buffers. |
| Aqueous Base (e.g., NaHCO₃, NaOH) | Hydrolysis of the sulfonyl chloride to a sulfonate.[3][4] | Inexpensive and effective at destroying the sulfonyl chloride moiety. | Does not neutralize the Michael acceptor. The resulting vinyl sulfonate is still reactive. The reaction is highly exothermic and can be difficult to control.[13] | The resulting high pH may be detrimental to the stability of the target molecule. The remaining vinyl group can cause artifacts. |
Troubleshooting Guide
Scenario 1: My protein sample aggregated or precipitated immediately after I added the quenching agent.
This is a frequent observation and is almost always caused by a sudden, localized change in the solution environment.
-
Cause A: Localized pH Drop. The quenching of a sulfonyl chloride with an unbuffered or weakly buffered nucleophile (or water) generates one equivalent of HCl.[3] This can cause a drastic local decrease in pH around your protein, leading to isoelectric precipitation or denaturation.
-
Solution: Always use a well-buffered quenching solution. Prepare your quenching agent (e.g., Tris) at a high concentration (e.g., 1 M) and a pH that is suitable for your protein's stability (typically pH 7.5-8.5). This provides sufficient buffering capacity to neutralize the acid generated during the quench.
-
-
Cause B: Exothermic Reaction. The quenching reaction is highly exothermic.[13] Adding the quencher too quickly can cause a rapid temperature spike, leading to thermal denaturation and aggregation of your protein.
-
Solution: Perform the quenching step in an ice bath.[3] Add the quenching solution slowly, dropwise, with constant but gentle stirring or mixing to dissipate the heat effectively.
-
Scenario 2: My mass spectrometry results show multiple unexpected adducts on my target molecule.
Unexpected adducts typically arise from either incomplete quenching or side-reactions with the quencher itself.
-
Cause A: Incomplete Quenching. If the molar excess of the quenching agent is insufficient or the reaction time is too short, residual ethene-1-sulfonyl chloride can continue to react with your molecule or other buffer components during sample workup, leading to heterogeneous labeling.
-
Solution: Increase the molar excess of the quenching agent. A 20- to 50-fold molar excess relative to the initial concentration of ESC is a robust starting point. Also, increase the incubation time for the quenching step to at least 30 minutes on ice to ensure the reaction goes to completion.
-
-
Cause B: Quencher-Induced Modifications. The quenching agent itself can react with your target molecule, especially if the target has multiple reactive sites. For example, using 2-mercaptoethanol could lead to the formation of mixed disulfides with cysteine residues in a protein.
-
Solution: Choose the most inert quenching agent possible for your system (see Table 1). If a reactive quencher must be used, it is critical to remove it and any adducts immediately after quenching is complete. This can be achieved through dialysis, desalting columns, or other buffer exchange techniques.
-
Protocols & Visual Workflows
Protocol 1: Recommended General Quenching Procedure for Protein Samples
This protocol is designed to be a safe and effective starting point for quenching ESC reactions in a typical biochemical workflow.
-
Prepare Quenching Buffer: Prepare a 1.0 M solution of Tris(hydroxymethyl)aminomethane (Tris). Adjust the pH to 8.0 using concentrated HCl. Place this solution in an ice bath to chill thoroughly.
-
Cool Reaction Mixture: Upon completion of your reaction with ESC, place the reaction vessel into an ice bath for at least 5-10 minutes to cool the entire mixture to 0-4 °C.[3]
-
Perform Quench: Slowly add the chilled 1.0 M Tris (pH 8.0) solution to your reaction mixture to achieve a final Tris concentration of 50-100 mM. Crucially, add the quenching buffer dropwise while gently vortexing or stirring the reaction vessel to ensure rapid mixing and heat dissipation.
-
Incubate: Allow the quenching reaction to proceed for a minimum of 30 minutes on ice with occasional gentle mixing. For highly sensitive downstream applications, extending this incubation to 1 hour is recommended.
-
Proceed to Downstream Processing: The unreacted ethene-1-sulfonyl chloride is now fully neutralized. The sample can be confidently used for subsequent steps such as purification, activity assays, or mass spectrometry analysis.
Diagram 1: General Quenching Workflow
Caption: A standardized workflow for the safe quenching of reactive sulfonyl chlorides.
Diagram 2: Decision Matrix for Quencher Selection
Caption: A decision-making guide for selecting the appropriate quenching agent.
References
- Technical Support Center: Sulfonyl Chloride Work-up - Benchchem. This guide provides practical advice on standard quenching procedures for sulfonyl chlorides, including cooling and the use of aqueous base.
- Ethanesulfonyl Chloride 594-44-5 - Yufeng. Provides chemical data and hazard information for ethanesulfonyl chloride, a closely related compound.
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem. This document highlights the importance of temperature control during aqueous workups of sulfonyl chlorides.
- VINYL SULFONIC ACID 30% - Ataman Kimya. Describes the hydrolysis of vinylsulfonyl chloride to vinyl sulfonic acid.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. Discusses the low water solubility of some sulfonyl chlorides, which can protect them from hydrolysis.
- Ethanesulfonyl chloride - SAFETY DATA SHEET. Safety data sheet outlining the hazards and required handling precautions.
- SAFETY DATA SHEET - Fisher Scientific. Safety data sheet for ethanesulfonyl chloride detailing its hazards, including causing severe skin burns and eye damage.
- SAFETY DATA SHEET - Fisher Scientific. Safety data sheet for 2-chloroethanesulfonyl chloride, noting that contact with water liberates toxic gas.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem. A detailed overview of sulfonyl chloride reactivity with various nucleophiles.
- material safety data sheet sds/msds - CDH Fine Chemical. Safety data sheet for sulphuryl chloride, noting it reacts violently with water and is a lachrymator.
- Safety Data Sheet - Angene Chemical. Provides general laboratory safety and handling procedures for chemical reagents.
-
Ethenesulfonyl chloride - PubChem. PubChem entry listing hazards for ethenesulfonyl chloride, including causing severe skin burns and eye damage. Available at: [Link]
- Common Name: ETHANESULFONYL CHLORIDE, 2-CHLORO- HAZARD SUMMARY - NJ.gov. Hazard summary for a related compound, noting irritation and burn risks.
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI. Describes the highly exothermic nature of quenching procedures for sulfonyl chloride synthesis.
- Any tips on cleaning up SO2Cl2 chlorination reactions? - Reddit. A discussion noting the hydrolytic stability of some sulfonyl chlorides and the use of a base wash.
-
Reactions of Amines - Chemistry LibreTexts. Details the reaction of amines with sulfonyl chlorides to form sulfonamides. Available at: [Link]
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents. Patent describing the exothermic nature of alkaline hydrolysis of sulfonyl chlorides.
-
Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. A review on the synthesis of sulfonamides, including the reaction between amines and sulfonyl chlorides. Available at: [Link]
-
Thiol-ene reaction - Wikipedia. An overview of the thiol-ene reaction, an addition of a thiol to an alkene. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 5. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Ethenesulfonyl chloride | C2H3ClO2S | CID 533445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. angenechemical.com [angenechemical.com]
- 11. cbijournal.com [cbijournal.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
1H NMR spectrum analysis of 2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride
A Researcher's Guide to the 1H NMR Spectrum Analysis of 2-(4-Tert-butylphenyl)ethene-1-sulfonyl Chloride
For researchers, scientists, and drug development professionals, the precise structural elucidation of reactive intermediates like this compound is fundamental to ensuring the integrity of synthetic pathways and the quality of final products. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, comparing its characterization with alternative analytical techniques.
This compound is a valuable intermediate in organic synthesis, particularly in the preparation of sulfonamides and other biologically active molecules.[1] Its reactive sulfonyl chloride group, however, presents challenges for characterization.[2] ¹H NMR spectroscopy stands out as a powerful, non-destructive technique for its detailed structural analysis.
Experimental Protocol: Acquiring the ¹H NMR Spectrum
A meticulously acquired spectrum is the foundation of accurate analysis. The following protocol outlines the key steps for obtaining a high-quality ¹H NMR spectrum of this compound.
Rationale for Experimental Choices:
-
Solvent Selection: Due to the reactivity of the sulfonyl chloride functional group, aprotic deuterated solvents are essential to prevent solvolysis.[2][3] Deuterated chloroform (CDCl₃) is a common and effective choice.
-
Sample Preparation: A dilute solution (40-50 mg in ~1.5 mL of solvent) ensures a homogeneous sample, leading to sharper signals and better resolution.[4]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm, providing a reliable reference point for all other chemical shifts.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 40-50 mg of this compound into a clean, dry vial.
-
Add approximately 1.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Gently swirl the vial to ensure the sample is completely dissolved, creating a clear, homogeneous solution.
-
-
Transfer to NMR Tube:
-
Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The solution should fill the tube to a depth of about 4-5 cm.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample in the NMR probe.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 MHz spectrometer).
-
¹H NMR Spectrum Analysis of this compound
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different proton environments within the molecule. A thorough analysis of chemical shifts, integration values, and coupling patterns allows for the unambiguous assignment of each proton.
dot ```dot graph 1H_NMR_Analysis_Workflow { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];
A [label="Acquire 1H NMR Spectrum", fillcolor="#4285F4"]; B [label="Identify Signal Regions\n(Aromatic, Vinylic, Aliphatic)", fillcolor="#34A853"]; C [label="Analyze Chemical Shifts (ppm)", fillcolor="#FBBC05"]; D [label="Determine Integration Values", fillcolor="#EA4335"]; E [label="Analyze Splitting Patterns\n(Multiplicity)", fillcolor="#4285F4"]; F [label="Measure Coupling Constants (J, Hz)", fillcolor="#34A853"]; G [label="Assign Protons to Signals", fillcolor="#FBBC05"]; H [label="Final Structure Confirmation", fillcolor="#EA4335"];
A -> B; B -> C; B -> D; C -> G; D -> G; E -> F; F -> G; G -> H; }
Caption: Structure of this compound.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is crucial for its unambiguous identification and characterization. By carefully analyzing the chemical shifts, integration values, and coupling patterns, researchers can confidently confirm the structure of this important synthetic intermediate. When combined with data from other analytical techniques such as ¹³C NMR, IR, and MS, a comprehensive and robust characterization can be achieved, ensuring the quality and reliability of subsequent synthetic transformations.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
-
NMR blog - Spin-Spin Coupling – Beyond Multiplicity. Nanalysis. Published January 18, 2023. Available at: [Link]
-
t-Butyl group towers over other 1H resonances. ACD/Labs. Published February 12, 2026. Available at: [Link]
-
Stereoselective synthesis of vinyl sulfones via silver-catalyzed sulfonylation of styrenes - Supporting Information. Royal Society of Chemistry. Available at: [Link]
- 1H and 13C NMR spectra of compound 2a.
-
31 P{ 1 H} NMR spectrum of dtbpf (one of the tert-butyl groups is given... ResearchGate. Available at: [Link]
-
tert-Butyl phenyl ketone - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
4-Tert-butylphenol - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
ntrimetric determination of some sulphonyl chlorides. Available at: [Link]
-
Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]
-
NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]
-
Crystal structure of (E)-1-(4-tert-butylphenyl)-2-(4-iodophenyl)ethene. National Center for Biotechnology Information. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Published April 16, 2010. Available at: [Link]
-
Preparing and submitting samples for 1H-NMR analysis. Available at: [Link]
-
IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Published July 30, 2008. Available at: [Link]
-
Ch 13 - Coupling. University of Calgary. Available at: [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry. Available at: [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]
-
Table 3 NMR parameters (chemical shifts and J-couplings) of styrene. ResearchGate. Available at: [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]
Sources
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of C12H15ClO2S Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular analysis, mass spectrometry stands as an indispensable tool for the elucidation of chemical structures. The fragmentation patterns observed within a mass spectrometer offer a veritable fingerprint of a molecule, providing critical insights into its constituent functional groups and their connectivity. This guide delves into the predicted mass spectrometric fragmentation of the chemical formula C12H15ClO2S, a composition not corresponding to a single, common compound but rather a constellation of potential isomers. As a Senior Application Scientist, this document serves to guide you through a logical, expertise-driven approach to predicting and differentiating these isomers based on fundamental principles of mass spectrometry and supporting data from analogous structures.
The Challenge of Isomerism: Proposing Plausible Structures
Given the elemental composition C12H15ClO2S, several isomeric structures are chemically plausible. The degree of unsaturation suggests the presence of a benzene ring. The remaining atoms (C6H10ClO2S) can be arranged in numerous ways. For the purpose of this comparative guide, we will focus on three structurally distinct and chemically reasonable isomers:
-
Isomer 1: 4-(tert-Butyl)benzenesulfonyl chloride - While the formula for this compound is C10H13ClO2S, we will consider a close analogue, 2-Chloroethyl 4-(tert-butyl)benzenesulfonate , to match the required molecular formula. This represents a sulfonate ester structure.
-
Isomer 2: 1-(4-(Chloromethyl)phenylsulfonyl)-2-methylpropan-2-ol - This isomer features a sulfone moiety with a chlorinated benzylic group and a tertiary alcohol.
-
Isomer 3: S-(4-Chlorophenyl) 2-hydroxy-2-methylpropanethioate - This structure contains a thioester linkage, a tertiary alcohol, and a chlorinated aromatic ring.
The following sections will explore the predicted fragmentation pathways for each of these isomers under typical mass spectrometry conditions, particularly electron ionization (EI) and electrospray ionization (ESI).
Isomer 1: 2-Chloroethyl 4-(tert-butyl)benzenesulfonate - A Study in Sulfonate Ester Fragmentation
Sulfonate esters are known to undergo characteristic fragmentation patterns, often initiated by cleavage of the C-O or S-O bonds.
Predicted Fragmentation Pathways:
The fragmentation of 2-Chloroethyl 4-(tert-butyl)benzenesulfonate is anticipated to be directed by the sulfonate group and the tert-butyl substituent on the aromatic ring.
-
Alpha-cleavage of the tert-butyl group: A prominent fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH3) to form a stable tertiary carbocation. This would result in a fragment with a mass-to-charge ratio (m/z) of [M-15]+.
-
Loss of the chloroethyl group: Cleavage of the S-O bond can lead to the loss of the chloroethoxy radical (•OCH2CH2Cl), resulting in the formation of the 4-(tert-butyl)benzenesulfonyl cation.
-
Loss of SO2: A common fragmentation pathway for aromatic sulfonyl compounds is the neutral loss of sulfur dioxide (SO2, 64 Da).[1][2] This rearrangement is often facilitated by the presence of electron-withdrawing groups.[1]
-
Cleavage of the chloroethyl chain: Fragmentation can also occur within the chloroethyl moiety, such as the loss of a chloromethyl radical (•CH2Cl).
Caption: Predicted EI fragmentation of Isomer 1.
Isomer 2: 1-(4-(Chloromethyl)phenylsulfonyl)-2-methylpropan-2-ol - The Sulfone Signature
Alkyl aryl sulfones exhibit characteristic fragmentation patterns, often involving cleavage adjacent to the sulfonyl group and rearrangements.[3]
Predicted Fragmentation Pathways:
The fragmentation of this isomer will likely be influenced by the sulfone group, the benzylic chlorine, and the tertiary alcohol.
-
Loss of the isopropanol group: Cleavage of the C-S bond between the sulfonyl group and the propyl chain can result in the loss of a 2-hydroxy-2-methylpropyl radical, leading to the 4-(chloromethyl)benzenesulfonyl cation.
-
Benzylic cleavage: The presence of the chloromethyl group on the benzene ring provides a site for facile benzylic cleavage, leading to the loss of a chlorine radical (•Cl) or a chloromethyl radical (•CH2Cl).
-
McLafferty-type rearrangement: The tertiary alcohol may undergo a McLafferty-type rearrangement, involving the transfer of a hydrogen atom to the sulfonyl oxygen with subsequent cleavage.
-
Loss of water: Tertiary alcohols are prone to dehydration, which could lead to a fragment corresponding to [M-H2O]+.
Caption: Predicted EI fragmentation of Isomer 2.
Isomer 3: S-(4-Chlorophenyl) 2-hydroxy-2-methylpropanethioate - Thioester Fragmentation Dynamics
Thioesters often undergo fragmentation pathways similar to their ester analogues, with cleavage around the carbonyl and thioester functionalities. However, the presence of sulfur can lead to unique rearrangements. Hydrolysis of thioesters can sometimes be observed in the ion source.[4][5]
Predicted Fragmentation Pathways:
The fragmentation of this thioester will be dictated by the thioester linkage, the tertiary alcohol, and the chlorinated aromatic ring.
-
Alpha-cleavage to the carbonyl: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for carbonyl compounds. This would result in the loss of a methyl radical (•CH3) or an acetyl radical (•COCH3).
-
Cleavage of the C-S bond: The bond between the carbonyl carbon and the sulfur atom can cleave, leading to the formation of the 4-chlorothiophenolate radical and a 2-hydroxy-2-methylpropanoyl cation.
-
Cleavage of the S-Aryl bond: Cleavage of the bond between the sulfur atom and the aromatic ring can result in the formation of a 4-chlorophenyl radical and a thioester-containing cation.
-
McLafferty rearrangement: Similar to Isomer 2, the tertiary alcohol can facilitate a McLafferty rearrangement.
Caption: Predicted EI fragmentation of Isomer 3.
Comparative Analysis of Predicted Fragmentation Patterns
To aid in the differentiation of these isomers, the following table summarizes the key predicted fragment ions and neutral losses.
| Predicted Fragment/Loss | Isomer 1 (Sulfonate Ester) | Isomer 2 (Sulfone) | Isomer 3 (Thioester) | Diagnostic Value |
| [M-15]+ (Loss of •CH3) | ✓ | ✓ | ✓ | Common, but relative intensity may vary. |
| [M-SO2]+• | ✓ | ✓ | ✘ | Strong indicator for sulfonate or sulfone. |
| [C6H4ClS]+ | ✘ | ✘ | ✓ | Highly diagnostic for the chlorophenylthio moiety. |
| [C7H6Cl]+ | ✘ | ✓ | ✘ | Suggests a chlorobenzyl or related structure. |
| [C4H9]+ | ✓ | ✘ | ✘ | Indicative of a tert-butyl group. |
| Loss of H2O | ✘ | ✓ | ✓ | Common for tertiary alcohols. |
Experimental Protocol: A General Approach for Unknown Identification
For a researcher presented with an unknown sample of C12H15ClO2S, a systematic analytical approach is crucial.
Step 1: Sample Preparation and Introduction
-
Dissolve a small amount of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.
-
For ESI-MS, further dilute the sample to approximately 1-10 µg/mL in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
For EI-MS, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). GC-MS is often preferred as it provides separation of potential isomers and impurities.
Step 2: Mass Spectrometric Analysis
-
Full Scan Analysis: Acquire a full scan mass spectrum to determine the molecular weight and observe the isotopic pattern of the molecular ion. The presence of chlorine will be evident from the characteristic M/M+2 isotopic cluster with a ratio of approximately 3:1.
-
Tandem Mass Spectrometry (MS/MS):
-
Select the molecular ion (or a prominent adduct ion in ESI) as the precursor ion.
-
Perform collision-induced dissociation (CID) at varying collision energies (e.g., 10, 20, 40 eV). This will generate a fragmentation spectrum that can be compared against the predicted patterns.
-
Lower collision energies typically induce fragmentation of the most labile bonds, while higher energies will result in more extensive fragmentation.
-
Step 3: Data Interpretation
-
Analyze the full scan spectrum to confirm the molecular formula through accurate mass measurement if a high-resolution mass spectrometer is available.
-
Examine the MS/MS spectra for the presence of the diagnostic ions and neutral losses outlined in the comparative table.
-
The presence of a strong neutral loss of 64 Da would strongly suggest a sulfonate or sulfone structure (Isomers 1 or 2).
-
The observation of a fragment at m/z 143/145 would be a compelling indicator of the thioester isomer (Isomer 3).
-
Careful analysis of the relative abundances of the fragment ions will provide further clues to the correct isomeric structure.
Conclusion
While the definitive identification of an unknown compound with the formula C12H15ClO2S requires a multi-faceted analytical approach, including techniques like NMR spectroscopy, a thorough understanding of mass spectrometric fragmentation principles provides a powerful tool for proposing and differentiating plausible isomeric structures. By systematically evaluating the predicted fragmentation pathways for sulfonate esters, sulfones, and thioesters, researchers can narrow down the possibilities and design further experiments to confirm the molecular architecture. This guide serves as a framework for such an investigation, empowering scientists in their pursuit of molecular discovery.
References
-
Li, Y., et al. (2017). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 22(1), 50. Available at: [Link]
- Google Patents. (2018). Production method of high purity 4-tert-butylbenzenesulfonyl chloride.
-
Yin, S., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(5), 634-41. Available at: [Link]
-
ResearchGate. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Available at: [Link]
-
eGyanKosh. Mass Spectrometry: Fragmentation Patterns. Available at: [Link]
-
Lund University Publications. (2021). Flow infusion electrospray ionization high-resolution mass spectrometry of the chloride adducts of sphingolipids, glycerophospholipids, glycerols, hydroxy fatty acids, fatty acid esters of hydroxy fatty acids (FAHFA), and modified nucleosides. Available at: [Link]
-
NIST WebBook. 4-tert-Butylphenol, TMS derivative. Available at: [Link]
-
NIST. (2020). CID fragmentation of deprotonated N-acyl aromatic sulfonamides. Smiles-type and nitrogen-oxygen rearrangements. Available at: [Link]
-
PubChem. 4-tert-Butylbenzenethiol. Available at: [Link]
-
PrepChem.com. Preparation of 4-tert-butylbenzenesulfonic acid. Available at: [Link]
-
ResearchGate. (2022). The mass fragmentation pattern of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6h). Available at: [Link]
-
NIST WebBook. 4-tert-Butylphenol, TMS derivative. Available at: [Link]
-
PubMed. (2008). Hydrolysis of thioesters in an ion trap. Available at: [Link]
-
PMC. (2013). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Available at: [Link]
-
PubMed. (2018). The investigation of substituent effects on the fragmentation pathways of pentacoordinated phenoxyspirophosphoranes by ESI-MSn. Available at: [Link]
-
Organic Syntheses. tert.-BUTYL CHLORIDE. Available at: [Link]
-
Interpretation of mass spectra. Available at: [Link]
-
AIP Publishing. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Available at: [Link]
-
Wiley Online Library. (2008). Hydrolysis of thioesters in an ion trap. Available at: [Link]
- Google Patents. (2011). Method for synthesizing 4-tert-butyl benzyl chloride.
-
Science Ready. (2022). Mass Spectrometry Fragmentation Patterns. Available at: [Link]
-
PubMed. (2022). Simultaneous quantification by LC/ESI-MS/MS of chlorinated tyrosine derivatives in the autopsy sample of a victim of chlorine exposure. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
ResearchGate. (2025). Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid Using Isotope Labeling Technique. Available at: [Link]
-
ResearchGate. (2025). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Available at: [Link]
-
ResearchGate. (2017). Determination of 4-tert-butylphenol in drinking water by LC-MS/MS. Available at: [Link]
Sources
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes [mdpi.com]
- 4. Hydrolysis of thioesters in an ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
A Senior Application Scientist's Guide to Melting Point Verification of (E)-2-(4-tert-butylphenyl)ethenesulfonyl Chloride
In the landscape of drug discovery and synthetic chemistry, the integrity of your starting materials is paramount. Every subsequent reaction, every downstream assay, hinges on the purity of the reagents you employ. (E)-2-(4-tert-butylphenyl)ethenesulfonyl chloride is a valuable building block, yet like many specialized reagents, comprehensive physical data such as a standardized melting point is not always readily available in common chemical databases.[1][2]
This guide moves beyond a simple procedural list. It provides a framework for thinking about melting point determination as a primary quality control (QC) tool. We will detail a robust, self-validating protocol for determining the melting point range of a new or unverified batch of (E)-2-(4-tert-butylphenyl)ethenesulfonyl chloride. To provide a tangible benchmark, we will compare its expected behavior to that of a structurally similar compound, 4-tert-butylbenzenesulfonyl chloride, which has a well-documented melting point of 78-81 °C.[3][4]
The Principle: Why Melting Point is More Than Just a Number
The melting point of a pure, crystalline organic compound is a distinct physical property. The transition from a highly ordered solid lattice to a disordered liquid state occurs over a very narrow temperature range.[5][6] This is because the energy required to overcome the crystal lattice forces is uniform throughout the sample.
Conversely, the presence of impurities disrupts this crystalline lattice. This disruption lowers the overall energy required to break the structure, resulting in two observable phenomena: a depression of the melting point and a broadening of the melting range.[5] Therefore, determining the melting point range is a fast, reliable, and inexpensive method to qualitatively assess the purity of a compound.[7]
Comparative Framework: Expected vs. Observed Data
Before initiating experimental work, it is crucial to establish a comparative framework. We will analyze our target compound against a known analog and contrast the expected results for a pure sample versus a potentially impure one.
| Compound | Batch ID | Expected Purity | Literature Melting Point (°C) | Expected Experimental Melting Range (°C) | Interpretation |
| 4-tert-Butylbenzenesulfonyl chloride (Reference Compound) | REF-001 | >98% | 78 - 81[3][4] | 78.5 - 80.0 | A sharp range, aligning closely with the literature value, validates the instrument and operator technique. |
| (E)-2-(4-tert-butylphenyl)ethenesulfonyl chloride (Target Compound) | BATCH-A | High (>99%) | Not Available | Sharp, e.g., 92.0 - 93.0 | A narrow range (<1.5 °C) is a strong indicator of high purity. This becomes the benchmark for this batch. |
| (E)-2-(4-tert-butylphenyl)ethenesulfonyl chloride (Target Compound) | BATCH-B | Suspected Impurity | Not Available | Broad, e.g., 87.5 - 91.5 | A depressed and broad range (>3 °C) strongly suggests the presence of impurities requiring further purification. |
Experimental Protocol: Melting Point Determination Using a Digital Apparatus
This protocol is designed for a modern digital melting point apparatus, which offers superior control and accuracy over traditional oil bath methods.[8][9] The core principle is controlled heating and precise temperature monitoring during the solid-to-liquid phase transition.[7]
Logical Workflow for Melting Point Verification
Caption: Workflow for robust melting point determination.
Step-by-Step Methodology
-
Sample Preparation:
-
Action: Ensure the sample of (E)-2-(4-tert-butylphenyl)ethenesulfonyl chloride is completely dry and has a fine, homogenous consistency. If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle.[10]
-
Causality: A fine powder ensures uniform heat transfer throughout the sample, which is critical for a sharp, reproducible melting point.[10] Moisture can act as an impurity, depressing and broadening the melting range.
-
-
Capillary Tube Loading:
-
Action: Press the open end of a capillary tube into the powdered sample until a small amount enters the tube. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.[11][12]
-
Causality: The sample column should be 2-3 mm high.[6][13] A column that is too large will exhibit a temperature differential between the bottom and top, artificially broadening the melting range. A tightly packed sample prevents air pockets that can disrupt uniform heating.
-
-
Instrument Setup & Preliminary "Scout" Melt:
-
Action: Place the loaded capillary into the heating block of the apparatus. Program a rapid heating ramp rate (e.g., 10-20 °C per minute) to quickly determine an approximate melting point.[12]
-
Causality: A scout melt saves significant time. Since accuracy is not the primary goal here, a fast ramp is acceptable. This approximate value is essential for the subsequent precision measurement.
-
-
Precision Measurement:
-
Action: Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the scout run.[12] Use a fresh sample in a new capillary tube.
-
Causality: Using a fresh sample is non-negotiable. Some compounds can decompose or rearrange upon melting and resolidifying, which would alter the subsequent melting point.[12]
-
Action: Program the instrument to heat rapidly to a "plateau" temperature about 15-20 °C below the approximate melting point. Then, set the ramp rate to a slow 1-2 °C per minute through the expected melting range.[7][11]
-
Causality: A slow ramp rate is the most critical parameter for accuracy. It ensures that the temperature of the heating block and the sample are in thermal equilibrium, allowing the thermometer to reflect the true temperature of the sample's phase change.[12]
-
-
Data Recording and Interpretation:
-
Action: Observe the sample through the magnifying eyepiece. Record the temperature (T1) at which the first droplet of liquid becomes visible (onset of melting). Continue heating and record the temperature (T2) at which the last solid crystal disappears, and the sample becomes a clear, transparent liquid (clear point).[11][12]
-
Action: The melting point is reported as a range: T1 - T2.
-
Interpretation: Compare your observed range to the principles outlined in the table above. A narrow range (e.g., 0.5 - 1.5 °C) indicates high purity. A broad, depressed range is a clear sign of impurities.
-
Relationship Between Purity and Melting Point Characteristics
Caption: The impact of purity on melting point observations.
Conclusion and Recommendations
For a critical reagent like (E)-2-(4-tert-butylphenyl)ethenesulfonyl chloride, where established literature data on the melting point is sparse, experimental verification is not just recommended—it is an essential component of laboratory due diligence. By following the detailed, self-validating protocol outlined in this guide, a researcher can confidently assess the purity of a given batch.
A sharp, reproducible melting range serves as a reliable benchmark for the quality of the material. Conversely, a depressed and broad range is an immediate red flag, indicating that purification steps, such as recrystallization, may be necessary before committing the material to a complex synthetic route or a sensitive biological assay. This fundamental technique, when applied with scientific rigor, upholds the integrity of your research from the very first step.
References
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
University of Alberta. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]
-
NFU. (n.d.). NFU 498 Digital Melting Point Apparatus. Retrieved from [Link]
-
Edisco. (n.d.). Melting point determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Lambda Photometrics Ltd. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Digital Melting Point Apparatus. Retrieved from [Link]
-
Drawell. (2024, May 11). How to Use an Automatic Melting Point Apparatus Safely. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). DigiMelt Student Melting Point System. Retrieved from [Link]
-
BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, December 31). Standard Operating Procedure for Melting point apparatus. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride. Retrieved from [Link]
Sources
- 1. This compound | C12H15ClO2S | CID 43142223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95% | CAS: 1161945-03-4 | AChemBlock [achemblock.com]
- 3. 4-tert-Butylbenzenesulfonyl chloride 98 15084-51-2 [sigmaaldrich.com]
- 4. 4-tert-Butylbenzenesulfonyl chloride | 15084-51-2 [chemicalbook.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. edisco.it [edisco.it]
- 7. resolvemass.ca [resolvemass.ca]
- 8. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. thinksrs.com [thinksrs.com]
Comparison of 2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride vs Tosyl chloride
Topic: Comparison of 2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride vs Tosyl chloride Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Comparative Analysis: Tosyl Chloride (TsCl) vs. 4-tert-Butylstyrenesulfonyl Chloride
Executive Summary: The Protector vs. The Warhead
In the landscape of sulfonylating reagents, Tosyl Chloride (TsCl) and This compound (referred to herein as tBu-Styryl-SO₂Cl ) represent two distinct strategic utilities.
While TsCl is the industry standard for nucleophilic activation (converting alcohols to leaving groups) and amine protection , tBu-Styryl-SO₂Cl is a specialized reagent primarily used to install electrophilic warheads (vinyl sulfonamides) for covalent drug discovery and SuFEx (Sulfur-Fluoride Exchange) click chemistry.
Key Takeaway:
-
Choose TsCl for robust protecting group chemistry, predictable kinetics, and creating stable intermediates.
-
Choose tBu-Styryl-SO₂Cl when designing covalent inhibitors (Michael acceptors) or engaging in palladium-catalyzed cross-couplings where the sulfonyl motif serves as a functional linker rather than a disposable activator.
Chemical Architecture & Properties[1]
The fundamental difference lies in the linker between the sulfonyl group and the aryl ring. TsCl features a direct aryl-sulfur bond, whereas tBu-Styryl-SO₂Cl features a vinyl (ethene) spacer.
| Feature | Tosyl Chloride (TsCl) | tBu-Styryl-SO₂Cl |
| Structure | 4-Me-Ph-SO₂Cl | 4-tBu-Ph-CH=CH-SO₂Cl |
| Electronic Nature | Aryl Sulfonyl (Hard Electrophile) | Vinyl Sulfonyl (Conjugated System) |
| Primary Reactivity | Substitution at Sulfur + Michael Addition at | |
| Product Stability | High (Sulfonamides are inert) | Moderate (Vinyl sulfonamides are reactive Michael acceptors) |
| Lipophilicity | Moderate | High (due to tert-butyl + styryl chain) |
| Common Application | Protection of amines; Activation of alcohols | Covalent inhibitor synthesis; Heck-Matsuda couplings |
Deep Dive: Reactivity & Mechanism
A. Tosyl Chloride: The Kinetic Benchmark
TsCl reacts exclusively at the sulfur atom. The methyl group provides slight electron donation, making it less reactive (and more selective) than benzenesulfonyl chloride, but stable enough for benchtop handling.
-
Mechanism: Nucleophilic attack by amine/alcohol on Sulfur
Elimination of Chloride. -
Outcome: Formation of a stable sulfonamide or sulfonate ester.
B. tBu-Styryl-SO₂Cl: The Dual Electrophile
The introduction of the ethene linker creates a vinylogous system . While the initial reaction with a nucleophile (like an amine) occurs at the sulfur to form the sulfonamide, the resulting product retains the double bond, which is activated by the electron-withdrawing sulfonyl group.
-
Risk Factor: During synthesis, "double addition" can occur where excess amine attacks the
-carbon (Michael addition) after the sulfonamide is formed. -
Strategic Advantage: The resulting vinyl sulfonamide is a "Covalent Warhead" capable of targeting cysteine residues in proteins (e.g., in Targeted Covalent Drugs).
Visualization: Reaction Pathways
Figure 1: Comparative reaction pathways. Note the secondary reactivity pathway (red dotted line) for the styryl derivative, which must be managed during synthesis.
Experimental Protocols
Protocol A: Standard Tosylation (The Robust Method)
Use this for protecting amines or activating alcohols.
-
Setup: Dissolve substrate (1.0 equiv) in DCM or Pyridine.
-
Addition: Add TsCl (1.1 equiv) and DMAP (0.1 equiv, catalyst).
-
Base: Add
(1.5 equiv) dropwise at 0°C. -
Reaction: Warm to RT. Reaction is typically complete in 1-4 hours.
-
Workup: Wash with 1M HCl (to remove pyridine/DMAP), then Brine. Dry over
. -
Validation:
NMR shows characteristic AA'BB' doublet pattern of the tosyl group (~7.3 and 7.8 ppm).
Protocol B: Synthesis of Vinyl Sulfonamides using tBu-Styryl-SO₂Cl
Use this for creating covalent probes. Requires strict stoichiometry to prevent Michael addition.
-
Setup: Dissolve tBu-Styryl-SO₂Cl (1.0 equiv) in anhydrous THF. Cool to -78°C or 0°C (substrate dependent).
-
Base Selection: Use a non-nucleophilic base (e.g., DIPEA or 2,6-Lutidine) to minimize side reactions. Avoid Pyridine if possible as it can promote polymerization of vinyl species.
-
Addition: Add the amine (0.95 equiv) slowly. Note: Using a slight deficit of amine prevents the excess amine from attacking the double bond of the product.
-
Monitoring: Monitor by TLC/LCMS. Look for the disappearance of the amine.
-
Quench: Quench with dilute aqueous citric acid (pH ~4) to neutralize base without inducing hydrolysis.
-
Purification: Flash chromatography. Warning: Do not use nucleophilic solvents (like MeOH) in the mobile phase if the Michael acceptor is highly reactive.
Performance Data & Selectivity
The following data summarizes the stability and reactivity differences based on general sulfonyl chloride kinetics [1][2].
| Parameter | Tosyl Chloride (TsCl) | tBu-Styryl-SO₂Cl |
| Hydrolytic Stability | High ( | Moderate (Vinyl group sensitizes S-Cl bond) |
| Selectivity ( | Excellent (Steric bulk of Methyl aids selectivity) | Good, but bulky t-Butyl group dominates sterics |
| Crystallinity | Forms highly crystalline solids (easy purification) | Forms waxy solids/oils (t-Butyl inhibits packing) |
| Atom Economy | High (Small protecting group) | Low (Large molecular weight; poor for simple protection) |
Decision Framework
When should you switch from the standard TsCl to the specialized tBu-Styryl-SO₂Cl?
Figure 2: Decision matrix for reagent selection.
References
-
BenchChem. (2025).[1] Reactivity Showdown: Sulfonyl Chlorides vs. Tosyl Chloride. Link
-
National Institutes of Health (NIH). (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride. Link
-
Organic Chemistry Portal. (2023). Sulfonate Synthesis by Sulfonylation. Link
-
Sigma-Aldrich. (2024). 4-tert-Butylbenzenesulfonyl chloride Product Sheet. Link
-
Wikipedia. (2024).[2] Sulfonyl Halide Reactivity and Stability. Link
Sources
A Comparative Guide to the Steric Effects of the Tert-Butyl Group on Sulfonylation Kinetics
For researchers and professionals in drug development, understanding the nuanced interplay of molecular structure and reactivity is paramount. The tert-butyl group, often perceived as a simple, bulky substituent, is a powerful tool for modulating a molecule's properties.[1] Its profound steric hindrance can dramatically alter reaction pathways and kinetics, an effect that is both a challenge in synthesis and a strategic advantage in medicinal chemistry.[2][3]
This guide provides an in-depth comparison of the sulfonylation kinetics of aromatic substrates, contrasting the behavior of a tert-butyl-substituted compound with a less sterically encumbered analog. We will explore the quantitative measures of steric hindrance, present a detailed experimental protocol for a comparative kinetic analysis, and discuss the practical implications of these effects in the design of metabolically robust pharmaceuticals.
The Sulfonylation Reaction: A Mechanistic Overview
Sulfonylation is a fundamental transformation in organic chemistry, often employed to install sulfonyl groups onto nucleophiles like phenols or anilines. The reaction typically proceeds via the nucleophilic attack of the phenol or aniline on the electrophilic sulfur atom of a sulfonyl chloride, usually in the presence of a base to neutralize the HCl byproduct.
The transition state of this reaction involves the formation of a new bond between the nucleophile and the sulfur center. The accessibility of this sulfur atom is, therefore, a critical factor governing the reaction rate.[4]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of 2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride
Executive Safety Assessment
Immediate Hazard Identification: 2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride is a reactive sulfonyl chloride . Upon contact with moisture or nucleophiles, it undergoes rapid hydrolysis, releasing hydrogen chloride (HCl) gas and generating significant exothermic heat. The presence of the tert-butyl and styryl (ethene) groups increases its lipophilicity, meaning it will not readily dissolve in water initially, leading to dangerous "delayed reaction" pockets if water is added directly to the neat solid.
Core Directive: NEVER dispose of this compound directly down the drain or into general trash. NEVER add water directly to the concentrated chemical.[1][2] ALWAYS quench via controlled alkaline hydrolysis before transferring to a hazardous waste stream.
Physicochemical Hazard Profile
| Parameter | Characteristic | Operational Implication |
| Functional Group | Sulfonyl Chloride ( | Moisture sensitive; releases HCl fumes; corrosive.[1] |
| Backbone | Styrene / Tert-butyl phenyl | High lipophilicity; requires organic solvent for safe processing. |
| Reactivity | Water-Reactive / Electrophilic | Violent reaction with water/bases; lachrymator (tear gas effect). |
| RCRA Codes | D002 (Corrosive), D003 (Reactive) | Must be segregated from oxidizers and aqueous waste until quenched. |
Pre-Disposal Assessment & Preparation
Before initiating disposal, quantify the material and select the appropriate engineering controls.
-
Engineering Controls: All operations must be performed inside a certified chemical fume hood with the sash lowered.
-
PPE Requirements:
-
Eyes: Chemical splash goggles and a face shield (critical due to potential for corrosive splashing).
-
Hands: Double-gloving recommended. Inner layer: Nitrile (4 mil). Outer layer: Silver Shield® or heavy-duty Nitrile (8 mil) to prevent permeation of the chlorinated organic solution.
-
Body: Chemical-resistant lab coat or apron.
-
The "Dissolve-Drip-Neutralize" Protocol
This protocol utilizes a controlled alkaline hydrolysis to convert the reactive sulfonyl chloride into a stable, water-soluble sulfonate salt (Sodium 2-(4-tert-butylphenyl)ethene-1-sulfonate) and sodium chloride.
Reagents Required[1][4][5][6][7][8][9]
-
Inert Solvent: Dichloromethane (DCM) or Toluene (to dissolve the sulfonyl chloride).
-
Neutralizing Base: 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (
).-
Note: NaOH is preferred for speed;
generates foam and requires a larger vessel.
-
-
Cooling Agent: Ice bath.
Step-by-Step Procedure
Step 1: Solvation (The Dilution Phase)
Why: Dissolving the solid/oil disperses the heat of reaction and prevents the formation of "hot spots" or clumps that detonate/boil upon water contact.
-
Place the this compound in a round-bottom flask or beaker.
-
Add Dichloromethane (DCM) or Toluene to dissolve the material completely.
-
Ratio: Use approximately 10 mL of solvent per 1 gram of substance.
-
Step 2: Preparation of the Quench Bath
-
In a separate, larger beaker (3x the volume of your solution), prepare your basic solution (e.g., 10% NaOH).
-
Place this receiving beaker into an ice bath to maintain a temperature < 10°C.
-
Enable magnetic stirring to ensure rapid heat dissipation.
Step 3: Controlled Hydrolysis (The Quench)
Critical Rule: Always add the reagent solution to the base . Never the reverse.
-
Using an addition funnel or a pipette (for small scales), slowly drip the dissolved sulfonyl chloride solution into the chilled, stirring base.
-
Monitor: Watch for exotherms or excessive bubbling. If the temperature spikes, stop addition and let it cool.
-
Mechanism: The base neutralizes the HCl immediately as it forms, preventing the release of acid fumes.
Step 4: Verification
-
Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30–60 minutes.
-
Check the pH.[3][4][5] It should remain basic (pH > 10). If acidic, add more base.
-
Check for phase separation.[6] The organic solvent (DCM/Toluene) will separate from the aqueous layer. The hazardous sulfonyl chloride should now be fully converted to the sulfonate salt in the aqueous layer.
Waste Stream Management
Even after quenching, the resulting mixture contains organic solvents and chemical derivatives. It generally cannot be poured down the drain due to the lipophilic nature of the tert-butyl/styrene backbone, which may be toxic to aquatic life or regulated by local effluent standards.
Disposal Logic Flow
-
Separation (Optional but Recommended):
-
Combined Disposal (Simpler):
-
Pour the entire agitated mixture into a waste container labeled "Quenched Sulfonyl Chloride Waste - Basic pH."
-
List contents: "Dichloromethane, Sodium Hydroxide, Sodium 2-(4-tert-butylphenyl)ethene-1-sulfonate."
-
Visualizing the Workflow
The following diagram illustrates the decision logic and process flow for safe quenching.
Caption: Figure 1. Controlled alkaline hydrolysis workflow for reactive sulfonyl chlorides. This process prevents thermal runaway and HCl release.
Emergency Response (Spills)
In the event of a spill outside the hood:
-
Evacuate: The lachrymatory nature of the compound will make the area uninhabitable without respiratory protection.
-
Ventilate: Increase air exchange if possible.
-
Absorb: Do NOT use water.[1][2][8][9] Cover the spill with dry lime, sand, or soda ash to neutralize potential acidity and absorb the liquid [1].
-
Collect: Scoop absorbed material into a container labeled as hazardous waste.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
American Chemical Society. (2023).[10] Identifying and Handling Acid Halides. ACS Chemical Safety Guidelines. [Link]
-
Massachusetts Institute of Technology (MIT) EHS. Standard Operating Procedure: Reactive Chemicals - Acid Chlorides. [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. nj.gov [nj.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. epfl.ch [epfl.ch]
- 5. acs.org [acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound | C12H15ClO2S | CID 43142223 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Guide to Safely Handling 2-(4-Tert-butylphenyl)ethene-1-sulfonyl Chloride
For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—the responsible handling of reactive chemical intermediates is paramount. This guide provides essential safety and logistical information for 2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride, a compound instrumental in the synthesis of novel therapeutics. Here, we move beyond mere procedural lists to instill a deep, causal understanding of the necessary precautions, ensuring both personal safety and experimental integrity.
The sulfonyl chloride moiety is a cornerstone of modern organic synthesis, prized for its reactivity in forming sulfonamides and sulfonate esters. However, this same reactivity necessitates a robust framework of safety protocols. This guide will serve as your trusted resource for the safe and effective use of this compound in the laboratory.
Understanding the Inherent Hazards
| Hazard Classification | Description | Potential Consequences |
| Corrosive to Metals | May react with and corrode metallic surfaces.[1] | Damage to equipment and potential for secondary reactions. |
| Skin Corrosion/Irritation | Causes severe skin burns upon contact.[1][3] | Chemical burns, tissue damage. |
| Serious Eye Damage | Causes serious and potentially permanent eye damage.[1][2] | Vision impairment, blindness. |
| Skin Sensitization | May cause an allergic skin reaction upon repeated exposure.[1] | Dermatitis, allergic response. |
| Lachrymator | Substance that irritates the eyes and causes tearing.[1][2] | Discomfort, impaired vision. |
| Moisture Sensitive | Reacts with water and moisture to produce corrosive hydrogen chloride gas.[3][4] | Release of toxic and corrosive fumes, pressure buildup in containers. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is non-negotiable when handling this compound. The following PPE is mandatory and should be donned before entering the designated work area.
Recommended PPE Ensemble:
-
Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes and the lachrymatory effects of the compound.[1][5] Standard safety glasses are insufficient.
-
Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally suitable, but it is crucial to check the glove manufacturer's compatibility data for sulfonyl chlorides. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.[5]
-
Body Protection: A flame-retardant lab coat, buttoned completely, is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Footwear: Closed-toe shoes, preferably made of a non-porous material, are mandatory in any laboratory setting.
PPE Donning and Doffing Workflow:
Caption: Correct sequence for putting on and taking off PPE.
Operational Plan: From Weighing to Quenching
Meticulous planning and execution are critical for the safe handling of this compound. All operations should be conducted within a certified chemical fume hood to mitigate inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents before introducing the sulfonyl chloride into the hood.
-
Have appropriate quenching and spill cleanup materials readily available.
-
-
Weighing and Transfer:
-
Due to its reactivity with moisture, handle the solid compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
If weighing in the open, do so expeditiously in a draft-free area of the fume hood.
-
Use non-metallic spatulas and weighing boats to avoid corrosion.[1]
-
Close the container tightly immediately after dispensing.
-
-
Reaction Setup:
-
Add the sulfonyl chloride to the reaction mixture in a controlled manner, as the reaction may be exothermic.
-
Be mindful of solvent choices, as the compound is reactive towards nucleophilic solvents like alcohols and water.
-
-
Reaction Quenching:
-
Unreacted sulfonyl chloride must be safely quenched before workup.
-
Slowly and carefully add the reaction mixture to a stirred, cold solution of a suitable nucleophile, such as a dilute aqueous solution of sodium bicarbonate or another mild base. This should be done in the fume hood.
-
Emergency Response: A Calm and Calculated Approach
In the event of an accidental exposure, immediate and correct action is crucial.
Exposure First Aid Measures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2][3] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.
Spill Response Workflow:
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
